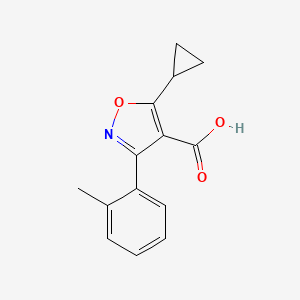
Thalidomide-O-C5-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C5-alkyne is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is specifically modified to include an alkyne group, making it a valuable tool in click chemistry and other synthetic applications. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells.
准备方法
The synthesis of Thalidomide-O-C5-alkyne involves several steps, starting with the modification of thalidomide to introduce the alkyne group. The process typically includes:
Initial Modification: Thalidomide is first converted to an intermediate compound through a series of reactions, including nitration and reduction.
Alkyne Introduction: The intermediate is then reacted with an alkyne-containing reagent under copper-catalyzed conditions to introduce the alkyne group.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to control reaction conditions precisely, ensuring consistency and efficiency.
化学反应分析
Thalidomide-O-C5-alkyne undergoes various chemical reactions, including:
Click Chemistry: The alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction is highly efficient and produces triazole-linked products.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the alkyne group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: this compound can also participate in oxidation and reduction reactions, although these are less common compared to click chemistry applications.
Common reagents used in these reactions include copper catalysts, azides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Thalidomide-O-C5-alkyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules through click chemistry, enabling the creation of diverse chemical libraries.
Biology: The compound is employed in the development of PROTACs, which are used to study protein degradation pathways and identify potential therapeutic targets.
Medicine: this compound derivatives are investigated for their potential in treating various diseases, including cancer and autoimmune disorders.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique reactivity and versatility.
作用机制
The mechanism of action of Thalidomide-O-C5-alkyne involves its interaction with specific molecular targets. The alkyne group allows the compound to form covalent bonds with target proteins, leading to their degradation. This process is facilitated by the E3 ubiquitin ligase complex, which tags the target proteins for degradation by the proteasome. The specific pathways involved depend on the nature of the target protein and the cellular context.
相似化合物的比较
Thalidomide-O-C5-alkyne is unique due to its alkyne group, which distinguishes it from other thalidomide derivatives. Similar compounds include:
Thalidomide-O-C5-azide: Contains an azide group instead of an alkyne, used in similar click chemistry applications.
Lenalidomide: A more potent analog of thalidomide, used primarily in cancer therapy.
Pomalidomide: Another thalidomide analog with enhanced therapeutic properties, particularly in treating multiple myeloma.
The uniqueness of this compound lies in its ability to participate in click chemistry, making it a valuable tool for synthetic and medicinal chemistry applications.
属性
分子式 |
C20H20N2O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-hept-6-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O5/c1-2-3-4-5-6-12-27-15-9-7-8-13-17(15)20(26)22(19(13)25)14-10-11-16(23)21-18(14)24/h1,7-9,14H,3-6,10-12H2,(H,21,23,24) |
InChI 键 |
CABBZPRUUKWNKR-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)

![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)








